The synthesis of 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide, a derivative of 4-(benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide designed as a potential PET radiotracer for the glycine transporter GlyT-2, has been reported. [] The synthesis employed a one-pot, two-step method. First, 1,3-propanediol di-p-tosylate underwent radiofluorination with [18F] in the presence of K2CO3 and Kryptofix-222 in acetonitrile, producing 3-[18F]fluoropropyl tosylate with an 81% yield. Subsequently, the 3-[18F]fluoropropyl tosylate was coupled with 4-benzyloxy-3-hydroxy-5-methoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide within the same reaction vessel. Purification using solvent extraction and HPLC yielded 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide with a radiochemical purity of 98.5%. The overall radiochemical yield ranged from 14.0–16.2% at the end of synthesis (EOS), and the specific activity was determined to be 1462±342 GBq/µmol. []
4-(Benzyloxy)-N-(2,5-dimethoxyphenyl)-3-methoxybenzamide selectively antagonizes GlyT2, a protein that removes glycine from synapses. [] By inhibiting GlyT2, it increases extracellular glycine levels, enhancing its effects as an inhibitory neurotransmitter, primarily in the spinal cord. This mechanism suggests potential therapeutic applications in conditions like chronic pain and spasticity.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2